

# Interpreting variable fosfomycin susceptibility results for *Pseudomonas aeruginosa*

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## Compound of Interest

Compound Name: *Fosfomycin (sodium)*

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## Technical Support Center: *Pseudomonas aeruginosa* and Fosfomycin

Welcome to the technical support center for fosfomycin susceptibility testing of *Pseudomonas aeruginosa*. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret variable susceptibility results and refine their experimental protocols.

## Frequently Asked Questions (FAQs)

**Q1:** Why are my fosfomycin susceptibility results for *P. aeruginosa* inconsistent between experiments or methods?

**A1:** Inconsistent fosfomycin minimum inhibitory concentration (MIC) results for *P. aeruginosa* are a well-documented issue stemming from several factors:

- **Testing Method:** The reference method for fosfomycin susceptibility testing is agar dilution (AD).<sup>[1][2][3]</sup> Other methods like broth microdilution (BMD) and disk diffusion are known to produce less reliable or discordant results.<sup>[3][4]</sup> BMD, in particular, can be difficult to interpret due to trailing endpoints and the "skipped wells" phenomenon.<sup>[2][5]</sup>
- **Media Supplementation:** For many Gram-negative bacteria, the addition of glucose-6-phosphate (G6P) to the testing medium is critical for inducing a key fosfomycin transporter

(UhpT).[1][6] However, *P. aeruginosa* lacks the UhpT transporter and relies solely on the GlpT transporter for fosfomycin uptake.[2][6][7] Therefore, G6P supplementation does not enhance fosfomycin activity and is considered unnecessary for this organism.[2][6][7]

- **Resistance Mechanisms:** *P. aeruginosa* can develop resistance through mutations in the *glpT* gene, which prevents the antibiotic from entering the cell, or through the enzymatic inactivation of fosfomycin by the chromosomally encoded FosA enzyme.[2][8][9] The presence of heteroresistant subpopulations can also lead to variable results, especially in disk diffusion and gradient strip tests where inner colonies may appear within the zone of inhibition.[7][10][11]
- **Lack of Specific Breakpoints:** Neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established specific fosfomycin breakpoints for *P. aeruginosa*.[2][4][12] Researchers often extrapolate from the *E. coli* breakpoints, but this practice is discouraged due to the different biology and higher MIC values typically observed for *P. aeruginosa*.[2][12][13]

**Q2:** What is the role of Glucose-6-Phosphate (G6P) and should I use it for *P. aeruginosa* testing?

**A2:** Glucose-6-phosphate (G6P) induces the expression of the UhpT hexose phosphate transporter in many Enterobacteriales, which is a primary route for fosfomycin to enter the bacterial cell.[6][14] This is why CLSI and EUCAST mandate the addition of 25 µg/mL of G6P for testing these organisms.[1][15] However, *P. aeruginosa* does not possess the UhpT transport system.[2][6][12] It relies exclusively on the GlpT glycerol-3-phosphate transporter.[2][7] Therefore, adding G6P to the testing medium for *P. aeruginosa* will not enhance fosfomycin's activity and is not necessary.[6][7]

**Q3:** My agar dilution and broth microdilution MICs for the same isolate do not match. Why?

**A3:** It is common to observe higher MIC values with broth microdilution (BMD) compared to the reference agar dilution (AD) method for *P. aeruginosa*.[12][16] One study found that while essential agreement was high (91.3%), BMD produced an epidemiological cutoff value (ECV) of 512 µg/ml, whereas AD resulted in an ECV of 256 µg/ml.[12][17] This discrepancy can lead to an isolate being categorized as susceptible by AD but intermediate or resistant by BMD when using extrapolated breakpoints.[12] The reasons for this bias include challenges in

reading BMD results due to trailing growth and the potential for selecting resistant mutants in the broth environment.[2][5]

Q4: I see "skipped wells" in my broth microdilution assay. What does this mean?

A4: "Skipped wells" refers to the phenomenon where there is no bacterial growth in one or more wells at lower fosfomycin concentrations, but growth reappears in wells with higher concentrations, before the true MIC is reached.[5] This is a known issue with fosfomycin BMD testing and contributes to why the method is not recommended by CLSI or EUCAST.[2][5] The exact cause is complex but is thought to be related to the selection of resistant subpopulations at certain antibiotic concentrations. This phenomenon makes determining the true MIC difficult and unreliable.

## Data Presentation: Method Comparison

The following tables summarize the differences in MIC distributions when testing *P. aeruginosa* with different methods. Note that interpretations are based on extrapolated *E. coli* breakpoints (Susceptible  $\leq 64 \mu\text{g/mL}$ , Intermediate  $128 \mu\text{g/mL}$ , Resistant  $\geq 256 \mu\text{g/mL}$ ), a practice that should be approached with caution.[12]

Table 1: Comparison of MIC50, MIC90, and Epidemiological Cutoff Values (ECV) by Testing Method

Method	MIC50 ( $\mu\text{g/mL}$ )	MIC90 ( $\mu\text{g/mL}$ )	ECV ( $\mu\text{g/mL}$ )	Reference
Agar Dilution (AD)	64	256	256	[4][12]
Broth Microdilution (BMD)	128	256	512	[12]

Table 2: Categorical Agreement between Methods using Extrapolated Breakpoints

Method	% Susceptible (≤64 µg/mL)	% Intermediate (128 µg/mL)	% Resistant (≥256 µg/mL)	Reference
Agar Dilution (AD)	86.4%	-	13.6%	[4]
Broth Microdilution (BMD)	80.6%	-	19.4%	[4]
Disk Diffusion (DD)	85.8%	-	-	[12]

Data synthesized from studies on large collections of clinical *P. aeruginosa* isolates. Percentages may vary between studies.

## Experimental Protocols

### Protocol 1: Agar Dilution (AD) for Fosfomycin Susceptibility Testing (Reference Method)

This protocol is adapted from CLSI and EUCAST guidelines.[1][3]

- Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add supplements. Although G6P is not required for *P. aeruginosa*, if testing mixed batches of organisms, prepare MHA with 25 µg/mL of G6P.[1]
- Fosfomycin Plate Preparation: Prepare a stock solution of fosfomycin.[1] Perform serial twofold dilutions of the antibiotic in sterile water. For each concentration, add 1 part of the fosfomycin dilution to 9 parts of molten MHA (e.g., 2 mL antibiotic solution to 18 mL agar).[1] Mix thoroughly and pour into sterile petri dishes. Allow plates to solidify. Include a drug-free plate as a growth control.
- Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline (0.85% NaCl).[1] Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL).[1] Dilute this suspension 1:10 in saline to achieve a final concentration of approximately 1 x 10<sup>7</sup> CFU/mL.

- Inoculation: Using an inoculum replicator, spot approximately 1-2  $\mu$ L of the standardized bacterial suspension onto the surface of each agar plate, including the growth control.[1] Allow the spots to dry completely before inverting the plates.
- Incubation: Incubate the plates at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.[1]
- Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth, disregarding a single colony or a faint haze.[3]

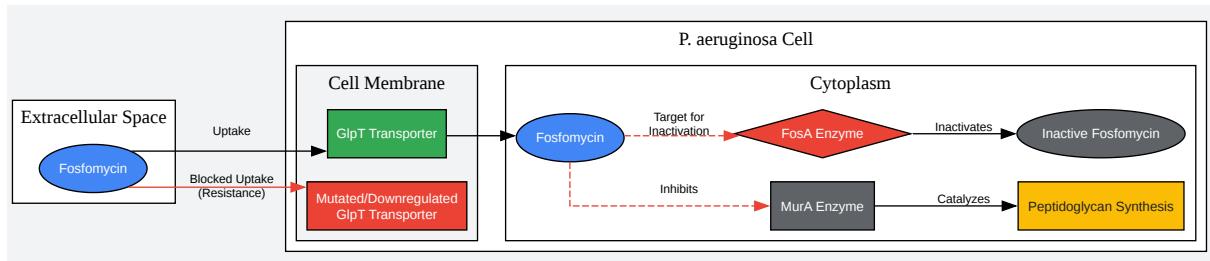
## Protocol 2: Broth Microdilution (BMD) for Fosfomycin Susceptibility Testing

While not the reference method, BMD is often used in automated systems.[4]

- Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).[18] As with AD, G6P supplementation is not required for *P. aeruginosa*.
- Plate Preparation: In a 96-well microtiter plate, add 50  $\mu$ L of CAMHB to all wells. Add 50  $\mu$ L of the starting fosfomycin concentration to the first well and perform serial twofold dilutions across the plate by transferring 50  $\mu$ L from one well to the next.[18] Discard the final 50  $\mu$ L from the last dilution well. This leaves 50  $\mu$ L in each well. Designate growth control (broth + inoculum) and sterility control (broth only) wells.[18]
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration in the wells of approximately  $5 \times 10^5$  CFU/mL.
- Inoculation: Add 50  $\mu$ L of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100  $\mu$ L.[18]
- Incubation: Incubate the plates at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- Result Interpretation: The MIC is the lowest concentration of fosfomycin with no visible growth. Be cautious when interpreting results due to the potential for skipped wells and trailing endpoints.

## Visual Guides

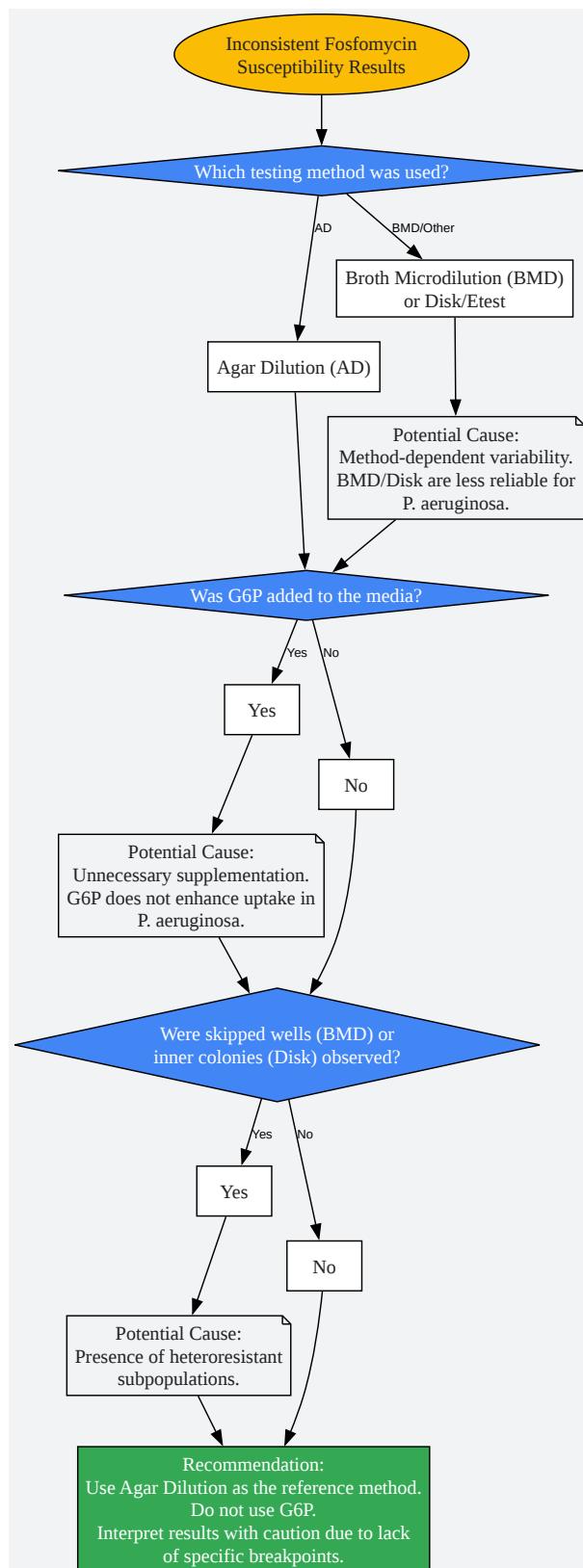
## Fosfomycin Uptake and Resistance in *P. aeruginosa*



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Caption: Fosfomycin uptake and resistance pathways in *P. aeruginosa*.

## Troubleshooting Workflow for Inconsistent Results

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Caption: Troubleshooting logic for variable fosfomycin results.

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